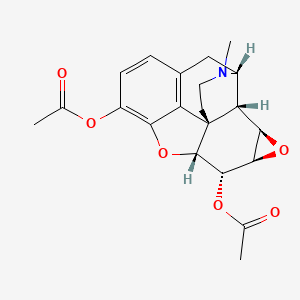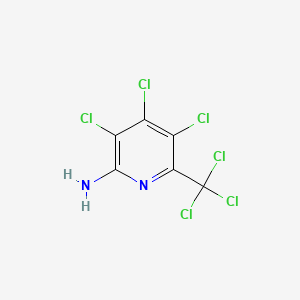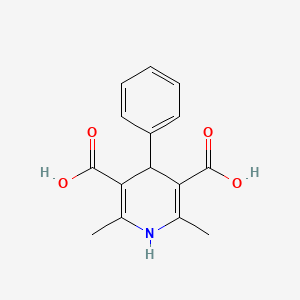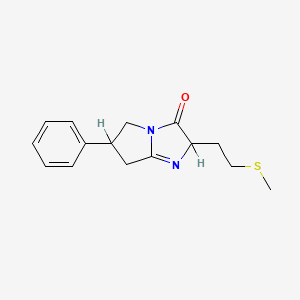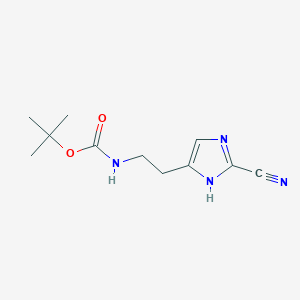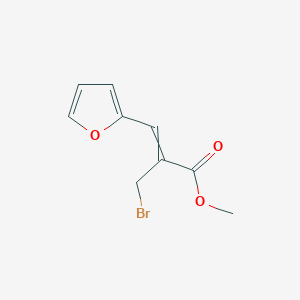
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a furan ring, a bromomethyl group, and a propenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate typically involves the bromination of methyl 3-(furan-2-yl)prop-2-enoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include furan-2,5-dione and other oxidized furan derivatives.
Reduction Reactions: Products include the corresponding alcohols and diols.
Applications De Recherche Scientifique
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Materials Science: It is investigated for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate depends on the specific application and reaction it is involved in. Generally, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ester and furan moieties can participate in various chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(chloromethyl)-3-(furan-2-yl)prop-2-enoate
- **M
Propriétés
Numéro CAS |
74859-46-4 |
|---|---|
Formule moléculaire |
C9H9BrO3 |
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9BrO3/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,6H2,1H3 |
Clé InChI |
DAQJLFCNVBLQJR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=CO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)
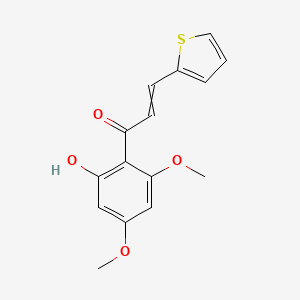
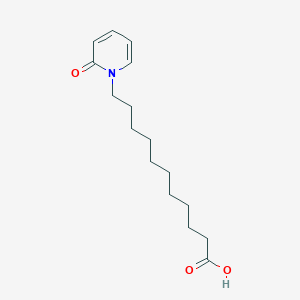

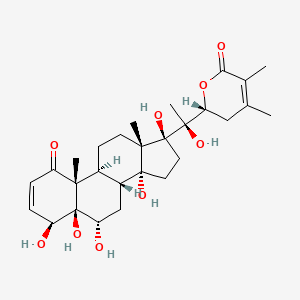
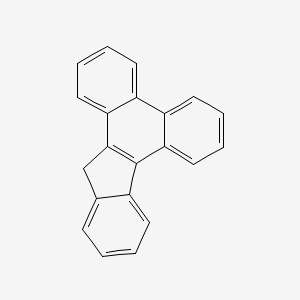
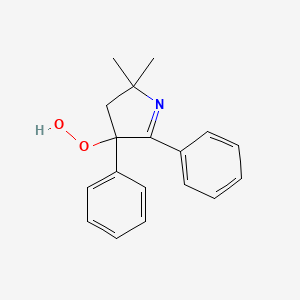
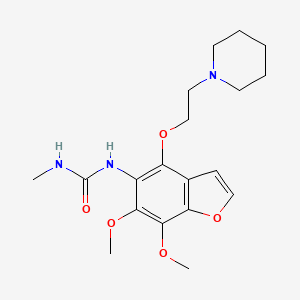
acetate](/img/structure/B14450130.png)
